Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)-
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Overview
Description
Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of bases like DBU and the use of protective groups .
Industrial Production Methods: Industrial production of phenothiazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenothiazine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the phenothiazine core, leading to the formation of different derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in the reactions of phenothiazine derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of phenothiazine derivatives depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .
Scientific Research Applications
Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules . In biology and medicine, phenothiazine derivatives have been studied for their antipsychotic, antibacterial, antifungal, and anticancer activities . They are also used in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
The mechanism of action of phenothiazine derivatives involves interactions with various molecular targets and pathways. For example, they can block dopaminergic receptors in the brain, leading to their antipsychotic effects . They can also inhibit enzymes like calmodulin and protein kinase C, which are involved in cell signaling and proliferation . These interactions can result in the modulation of various physiological processes and therapeutic effects .
Comparison with Similar Compounds
Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine . While these compounds share a common phenothiazine core, they differ in their side chains and functional groups, which can influence their biological activities and therapeutic applications . For example, chlorpromazine is primarily used as an antipsychotic, while promethazine is used as an antihistamine .
Conclusion
Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- is a versatile compound with diverse applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
95281-97-3 |
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Molecular Formula |
C21H26N4OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H26N4OS/c1-23-12-14-24(15-13-23)11-10-22-16-21(26)25-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)25/h2-9,22H,10-16H2,1H3 |
InChI Key |
FHPJGQCAMTVAQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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